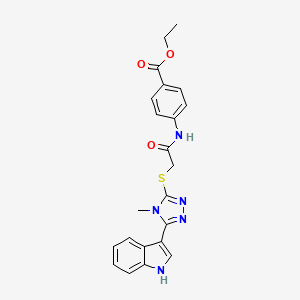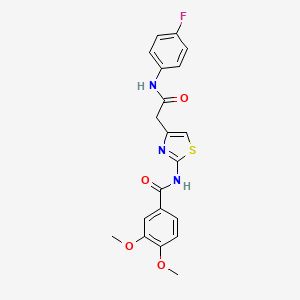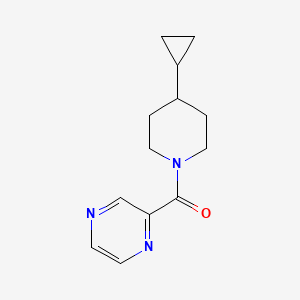
4-(2-((5-(1H-indol-3-il)-4-metil-4H-1,2,4-triazol-3-il)tio)acetamido)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a chemical compound characterized by its intricate structure, which includes indole, triazole, and benzene moieties
Aplicaciones Científicas De Investigación
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studied for its properties and reactions in organic synthesis.
Biology:
Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
Explored as a potential therapeutic agent due to its complex structure that may interact with various biological targets.
Industry:
Potential use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . These pathways could potentially involve the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . These properties could potentially result in the treatment of various disorders in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step reactions. Here’s a possible synthetic route:
Step 1: Starting with ethyl 4-aminobenzoate, it undergoes an acylation reaction with 2-bromoacetyl bromide to form ethyl 4-(2-bromoacetamido)benzoate.
Step 2: In a subsequent step, this compound reacts with 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base like potassium carbonate, leading to the formation of ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate.
Industrial Production Methods: Large-scale production may adopt similar steps but would optimize reaction conditions for yield and cost-efficiency, involving controlled temperature, pressure, and purification methods.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Undergoes oxidation reactions typically at the indole moiety.
Reduction: Potential reduction reactions at the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzene ring or triazole moiety.
Common Reagents and Conditions:
Oxidizing agents: e.g., potassium permanganate, hydrogen peroxide.
Reducing agents: e.g., sodium borohydride, lithium aluminium hydride.
Substitution reagents: e.g., halogenating agents, nitrating agents.
Major Products Formed:
Oxidized derivatives at the indole ring.
Reduced products from the triazole ring.
Substituted products from reactions at benzene or triazole.
Comparación Con Compuestos Similares
Ethyl 4-((5-(1H-indol-3-yl)-1,2,4-triazol-3-yl)thio)benzoate
4-Acetylamino-2-(5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)benzoic acid
These similar compounds share structural features but differ in specific functional groups, affecting their chemical behavior and biological activity.
Uniqueness: The presence of both an indole and a triazole ring makes ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate unique, as these moieties can engage in diverse interactions with biological targets, offering a broad spectrum of research and application possibilities.
Propiedades
IUPAC Name |
ethyl 4-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-30-21(29)14-8-10-15(11-9-14)24-19(28)13-31-22-26-25-20(27(22)2)17-12-23-18-7-5-4-6-16(17)18/h4-12,23H,3,13H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXYVDZAAOPTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2415542.png)
![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)

![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2415547.png)





![5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2415558.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2415560.png)

